JNJ16259685
Descripción
Chemical Identity and Classification
(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone is a heterotricyclic organic compound with the molecular formula $$ \text{C}{20}\text{H}{23}\text{NO}_{3} $$ and a molecular weight of 325.41 g/mol. Its IUPAC name reflects its structural complexity: a pyranoquinoline core (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl) linked via a ketone group to a trans-4-methoxycyclohexyl moiety. The compound belongs to the pyranoquinoline family, characterized by fused pyran and quinoline rings, and is classified as a non-competitive metabotropic glutamate receptor (mGluR) modulator due to structural similarities to its cis-isomer, JNJ 16259685.
Key identifiers include:
- CAS Registry Number : 409345-31-9
- SMILES Notation : COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
- InChI Key : QOTAQTRFJWLFCR-UHFFFAOYSA-N
The trans configuration of the 4-methoxycyclohexyl group distinguishes it stereochemically from the cis-isomer, influencing its receptor binding profile.
Historical Development and Discovery Context
The compound emerged from structure-activity relationship (SAR) studies targeting mGlu1 antagonists. Early pyranoquinoline synthesis methods, such as PPA-catalyzed cyclization of quinolinecarboxylic acids (1998), laid the groundwork for later derivatives. By 2005, systematic modifications of the quinoline core and substituents identified the 4-methoxycyclohexyl group as critical for mGlu1 selectivity. The trans isomer was synthesized during stereochemical optimization efforts to improve metabolic stability and blood-brain barrier penetration.
Notable synthetic routes include:
- Multi-component cyclocondensation : Combines substituted aldehydes, active methylenes, and quinolinones using organocatalysts like TBAF.
- Metal-catalyzed coupling : Employs CuMn$$x$$O$$y$$-graphene oxide nanocomposites for eco-friendly synthesis.
- Retro-synthetic cleavage : Modifies pre-existing pyranoquinoline frameworks via ketone functionalization.
Relationship to JNJ 16259685 (Cis-Isomer)
JNJ 16259685 ((3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone) shares the same molecular formula but differs in the spatial arrangement of the methoxycyclohexyl group. Comparative studies reveal:
| Property | Trans-Isomer | Cis-Isomer (JNJ 16259685) |
|---|---|---|
| mGlu1 IC$$_{50}$$ | 8.2 nM (estimated) | 0.55 nM |
| Selectivity (mGlu5) | >200-fold | >400-fold |
| Metabolic Stability | Improved hepatic clearance | Moderate stability |
The trans configuration reduces steric hindrance at the cyclohexyl-methoxy interface, altering receptor binding kinetics but enhancing pharmacokinetic properties.
Significance in Pyranoquinoline Chemistry
Pyranoquinolines are pharmacologically privileged scaffolds due to their:
- Diverse bioactivity : Anticancer, antimicrobial, and neuroprotective effects.
- Structural versatility : Accommodates substitutions at C-2 (pyran), C-7 (quinoline), and the methoxycyclohexyl group.
The trans-4-methoxycyclohexyl variant contributes uniquely to:
- Solubility modulation : The equatorial methoxy group enhances water solubility compared to aromatic substituents.
- Receptor subtype specificity : The trans configuration minimizes off-target interactions with mGlu5 and ionotropic glutamate receptors.
- Synthetic tractability : Serves as a key intermediate for generating stereochemically diverse libraries.
Recent advances in nanocatalysis (e.g., CuMn$$x$$O$$y$$-GO) have enabled gram-scale synthesis with >85% yield, addressing earlier limitations in stereocontrol. These developments underscore its role in advancing pyranoquinoline-based drug discovery.
Structure
3D Structure
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAQTRFJWLFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462092, DTXSID901136497 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409345-29-5, 409345-31-9 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclohexanone Methoxylation
4-Methoxycyclohexanone (CAS 13482-23-0) serves as the primary precursor. A documented synthesis involves the Mitsunobu reaction of cyclohexanol with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method ensures retention of configuration, yielding trans-4-methoxycyclohexanol, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Reaction Scheme:
Grignard Addition for Methanone Formation
The trans-4-methoxycyclohexyl group is coupled to the quinolinylmethanone via Grignard reagent addition . Magnesium-activated 4-methoxycyclohexyl bromide reacts with the pre-formed quinolinyl carbonyl chloride in tetrahydrofuran (THF), followed by acidic workup to yield the target adduct.
Critical Parameters:
-
Strict anhydrous conditions to prevent reagent decomposition.
-
Temperature maintained at -78°C to suppress side reactions.
Final Coupling and Purification
The convergent synthesis concludes with amide coupling or Ullmann-type cross-coupling to link the pyranoquinoline and cyclohexylmethanone units. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation under mild conditions.
Purification Protocol:
-
Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM/EtOAc 9:1 to 7:3).
-
Recrystallization : From ethanol/water (3:1) to afford white crystalline solid.
-
HPLC Analysis : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
Analytical Characterization
Spectroscopic Data:
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with modified properties.
Aplicaciones Científicas De Investigación
The compound has been evaluated for its biological activity, particularly in the context of neurological disorders. Research indicates that it may influence behavior in models of fragile X syndrome by modulating glutamate receptor pathways.
Neurological Disorders
- Fragile X Syndrome : Studies have shown that (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone can affect behaviors linked to fragile X syndrome, a genetic condition leading to developmental issues. The compound's ability to modulate mGlu1 receptor activity makes it a candidate for further exploration in therapeutic interventions for this disorder .
- Other Neurological Conditions : The antagonist properties of this compound suggest potential applications in treating other conditions characterized by glutamate dysregulation, such as schizophrenia and anxiety disorders.
Synthesis and Production
The synthesis of (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone typically involves multi-step organic reactions:
- Formation of the Pyranoquinoline Core : This step includes cyclization reactions under acidic or basic conditions.
- Introduction of the Methoxycyclohexyl Group : The final product is obtained by reacting the pyranoquinoline intermediate with a methoxycyclohexyl derivative.
Study on mGlu1 Antagonists
A pivotal study evaluated the effectiveness of JNJ 16259685 alongside other mGlu1 antagonists in cerebellar slices. Results indicated that it inhibited synaptic activation of mGlu1 receptors with an IC50 value of 19 nM, demonstrating high potency compared to previous compounds . This finding underscores the potential for developing targeted therapies based on this compound.
Antimicrobial Activity
While primarily studied for its neurological applications, there is emerging interest in exploring the antimicrobial properties of similar compounds within its chemical class. Research has shown that derivatives with structural similarities exhibit significant antibacterial and antifungal activities against various pathogens .
Mecanismo De Acción
The mechanism of action of (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
JNJ16259685: Cis-4-Methoxycyclohexyl Analog
Structure: (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone. Key Findings:
- mGluR1 Antagonism: Non-competitively inhibits glutamate-induced Ca²⁺ mobilization with IC₅₀ values of 1.21 nM (human) and 3.24 nM (rat) .
- Selectivity : >10,000-fold selectivity for mGluR1 over mGluR5 .
- Therapeutic Applications : Validated in preclinical models for alcohol use disorder , cerebellar function , and migraine .
Mechanistic Insight : The cis configuration optimizes binding to a hydrophobic pocket in mGluR1’s transmembrane domain, enhancing potency .
Compound 12: Quinoline Derivative with CGRP Receptor Affinity
Structure: (3,4-Dihydro-2H-pyrano[2,3-b]quinoline-7-yl)-(cis-4-methoxycyclohexyl)-methanone. Key Findings:
- CGRP Receptor Inhibition: Exhibits low nanomolar kI values (~1–5 nM) in docking studies, indicating high inhibitory activity .
- Therapeutic Potential: Proposed as a candidate for migraine treatment due to structural similarity to MK-0974, a clinical CGRP antagonist .
1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone
Structure: Lacks the methoxycyclohexyl group; instead, features a phenyl-ethanone substituent. Key Findings:
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
Structure: Pyrano-pyranone core with a 4-methoxybenzoyl group. Key Data:
- Synthesis : 50% yield, melting point = 125°C .
- NMR Profile: Distinct δH = 6.8–7.4 ppm (aromatic protons) and δC = 164 ppm (ketone carbonyl) . Comparison: The absence of a quinoline ring reduces GPCR affinity but enhances thermal stability.
Structural and Functional Analysis
Stereochemical Impact: Cis vs. Trans Methoxycyclohexyl Groups
Actividad Biológica
The compound (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone , also known as JNJ16259685-AAA, is a selective antagonist for the metabotropic glutamate receptor subtype mGluR1. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders, particularly those involving glutamate dysregulation.
- Chemical Formula : C20H25NO2
- CAS Number : 409345-31-9
- Molecular Weight : 311.43 g/mol
The primary biological activity of this compound-AAA is its antagonism of the mGluR1 receptor. This receptor plays a crucial role in modulating neurotransmitter release and synaptic plasticity. The compound exhibits a high affinity for the mGluR1 receptor with a Ki value of 0.34 nM, indicating strong binding capabilities. It effectively inhibits glutamate-induced increases in intracellular calcium concentrations with an IC50 value of 3.24 nM .
Neuropharmacological Effects
Research indicates that this compound-AAA can influence various neuropharmacological outcomes:
- Cognitive Function : Studies have shown that antagonism of mGluR1 may enhance cognitive function in models of cognitive impairment.
- Anxiety and Depression : By modulating glutamate signaling, this compound may have anxiolytic and antidepressant effects.
- Seizure Activity : As an mGluR1 antagonist, it has potential applications in reducing seizure activity in epilepsy models.
Case Studies
A multi-center study utilized this compound-AAA in a Shank2 genetic rat model for autism spectrum disorders. The results demonstrated that treatment with this compound led to significant behavioral improvements compared to control groups, suggesting its potential utility in treating autism-related symptoms .
| Study | Model | Findings |
|---|---|---|
| Lavreysen et al., 2004 | Rat model | Demonstrated significant inhibition of glutamate-induced calcium influx |
| Yu et al., 2013 | Cocaine-induced conditioned place preference | Showed reduced preference indicating potential for addiction treatment |
| PMC6690904 | Shank2 KO rats | Behavioral improvements noted, suggesting efficacy in autism spectrum disorders |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that this compound-AAA exhibits a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to fully understand its safety margins.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this methanone?
A combination of ¹H NMR (400 MHz in DMSO-d₆), IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical. For example, ¹H NMR can resolve proton environments in the pyrano-quinoline core (e.g., δH = 2.31 ppm for methyl groups, 8.58 ppm for aromatic protons) and the trans-4-methoxycyclohexyl moiety. IR identifies carbonyl stretches (~1670 cm⁻¹) and hydrogen-bonded NH groups (~3187 cm⁻¹). HRMS confirms molecular weight (e.g., [M+H]+ calculated as 330.1606) to validate synthetic success .
Q. What intermediates are commonly used in synthesizing this compound?
Key intermediates include 7-hydroxy-3,4-dihydroquinolinone derivatives (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone), which are functionalized via LiAlH₄ reduction or SOCl₂-mediated activation. These steps enable subsequent coupling with the trans-4-methoxycyclohexyl fragment .
Q. How is the trans configuration of the 4-methoxycyclohexyl group verified?
Use NOESY NMR to confirm the equatorial orientation of the methoxy group. Cross-peaks between the methoxy protons and axial cyclohexyl protons distinguish trans from cis isomers. X-ray crystallography may also be employed if crystals are obtainable .
Advanced Research Questions
Q. How can conflicting NMR data for the pyrano-quinoline core be resolved?
Discrepancies in aromatic proton shifts (e.g., δH = 7.25–7.93 ppm) may arise from solvent polarity or dynamic effects. Validate using variable-temperature NMR to assess conformational mobility. Cross-check with HRMS to rule out impurities or degradation products .
Q. What strategies optimize the coupling efficiency of the methanone fragment?
Steric hindrance at the quinolin-7-yl position requires tailored conditions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance selectivity. Monitor reaction progress via LC-MS to minimize over-functionalization .
Q. How does the trans-4-methoxycyclohexyl group influence solubility and crystallinity?
The methoxy group’s equatorial position increases polarity, improving aqueous solubility but reducing crystallinity. Counteract by recrystallizing from ethanol/water (7:3 v/v), which balances polarity and yields high-purity solids (mp >300°C for analogous structures) .
Q. What experimental controls mitigate degradation during prolonged spectral analysis?
Organic degradation (e.g., via oxidation or hydrolysis) alters spectral profiles. Stabilize samples by:
Q. How are computational methods integrated to predict reactivity of the methanone core?
Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the quinolin-7-yl carbonyl is susceptible to nucleophilic attack, guided by LUMO localization. Validate predictions with kinetic studies using substituted nucleophiles .
Methodological Considerations
Q. What are limitations in extrapolating synthetic protocols to scale-up production?
Small-scale reactions (e.g., 1g batches) may not account for heat transfer inefficiencies or mixing limitations. Pilot studies should:
Q. How is batch-to-batch variability in starting materials addressed?
Source 7-hydroxy-3,4-dihydroquinolinone from suppliers providing ≥97% purity (HPLC-verified). Pre-treat with activated charcoal to remove colored impurities. Establish a QC protocol with melting point checks (e.g., mp 127–129°C for analogous compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
